molecular formula C12H9N B1524268 6-Ethynyl-2-methylquinoline CAS No. 1233505-71-9

6-Ethynyl-2-methylquinoline

Cat. No.: B1524268
CAS No.: 1233505-71-9
M. Wt: 167.21 g/mol
InChI Key: RUBMXVASWPYMLX-UHFFFAOYSA-N
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Description

6-Ethynyl-2-methylquinoline is a useful research compound. Its molecular formula is C12H9N and its molecular weight is 167.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

6-ethynyl-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N/c1-3-10-5-7-12-11(8-10)6-4-9(2)13-12/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUBMXVASWPYMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-methyl-6-trimethylsilanylethynyl-quinoline (2.1 g, 1.03 mmol, 1 eq) in solution in MeOH (5 mL) was added K2CO3 (5.69 g, 4.12 mmol, 4 eq), and the resulting mixture was stirred overnight at room temperature. The solvent was then removed under reduced pressure and water was then added. The aqueous layer was extracted twice with cyclohexane, and then the combined organic layers were washed with brine and dried over MgSO4. After filtration and concentration under reduced pressure the crude product was purified by column chromatography on silica gel (Cyclohexane-EtOAc 99:1) to afford 169 mg of 6-ethynyl-2-methyl-quinoline as a yellow crystal (98%).
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
5.69 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 6-ethynyl-2-methylquinoline contribute to the solubility and thermal stability of the synthesized polyacetylene?

A1: this compound plays a crucial role in enhancing both the solubility and thermal stability of the resulting polyacetylene. Its copolymerization with phenylacetylene introduces the bulky quinoline rings into the polymer backbone []. These rings hinder close packing of the polymer chains, thereby disrupting the strong intermolecular interactions that typically render polyacetylenes insoluble. Furthermore, the quinoline rings provide a steric shielding effect to the conjugated backbone, protecting it from thermal degradation. This effect, combined with the strong interactions between squaraine groups formed during the polymerization, contributes to the impressive thermal stability of the final polymer [].

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